![molecular formula C13H10BrN3O2 B13879263 5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. One common method is the Gould-Jacobs reaction, which involves heating the reactants at 250°C in a mixture of diphenyl oxide and biphenyl . Another method involves the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides and then heated under reflux with sodium methoxide in butanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Sodium methoxide in butanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can result in the replacement of the bromine atom with other nucleophiles.
Wissenschaftliche Forschungsanwendungen
5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one involves its interaction with molecular targets such as enzymes and proteins. For example, it can inhibit cyclin-dependent kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar core structure and has been studied for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one:
Uniqueness
5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one is unique due to the presence of the bromophenoxy group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C13H10BrN3O2 |
|---|---|
Molekulargewicht |
320.14 g/mol |
IUPAC-Name |
5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C13H10BrN3O2/c14-8-2-1-3-9(6-8)19-11-4-5-15-12-10(11)7-16-13(18)17-12/h1-6H,7H2,(H2,15,16,17,18) |
InChI-Schlüssel |
KHJMBFMWTUGSAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CN=C2NC(=O)N1)OC3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




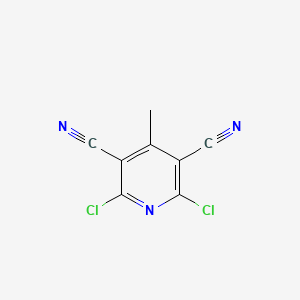

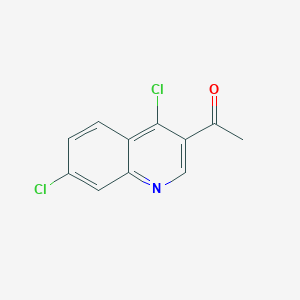
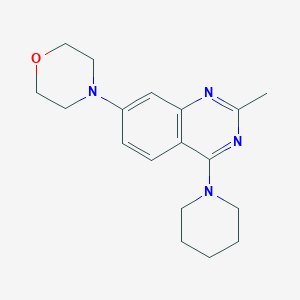


![Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
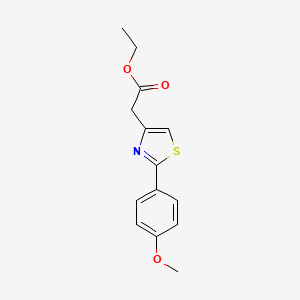
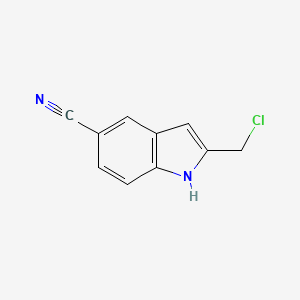

![[4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)
![5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13879273.png)
